Whole Blood TXB₂ Inhibition: Dazoxiben IC₅₀ vs. Furegrelate and Camonagrel
Dazoxiben inhibits TXB₂ production in clotting human whole blood with an IC₅₀ of 0.3 µM (0.3 µg/mL) [1]. In contrast, furegrelate exhibits an IC₅₀ of 15 nM against human platelet microsomal TXA₂ synthase [2], and camonagrel shows an IC₅₀ of 868 µM for TXB₂ synthesis inhibition [3]. This demonstrates that dazoxiben's potency lies intermediate between the high-potency furegrelate and the low-potency camonagrel.
| Evidence Dimension | Inhibition of thromboxane B₂ (TXB₂) production |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 µM |
| Comparator Or Baseline | Furegrelate: IC₅₀ = 15 nM; Camonagrel: IC₅₀ = 868 µM |
| Quantified Difference | Dazoxiben is 20-fold less potent than furegrelate and 2,900-fold more potent than camonagrel |
| Conditions | Clotting human whole blood (dazoxiben); Human platelet microsomes (furegrelate); Whole blood TXB₂ synthesis (camonagrel) |
Why This Matters
Selection of dazoxiben over furegrelate or camonagrel depends on the required potency window and assay system; dazoxiben's intermediate potency may be preferable for studies where excessive TXA₂ suppression is undesirable.
- [1] Patrignani P, Filabozzi P, Catella F, Pugliese F, Patrono C. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism. J Pharmacol Exp Ther. 1984;228(2):472-7. View Source
- [2] Furegrelate Sodium. Probes & Drugs Portal. Inhibits human platelet microsomal thromboxane A₂ synthase with an IC₅₀ of 15 nM. View Source
- [3] Effects of camonagrel, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction. For inhibition of thromboxane B₂ synthesis, the IC₅₀ value was 868 ± 68 µmol/l. View Source
